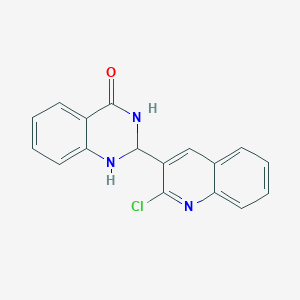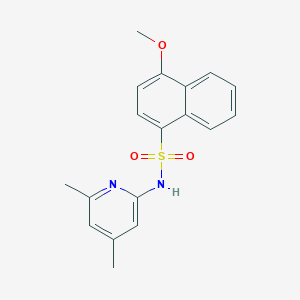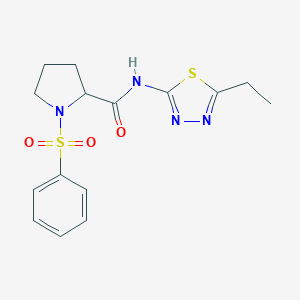![molecular formula C32H32N4O4 B299877 N-(4-methylphenyl)-2-(4'-isobutyl-2'-phenyl-1',3'{2'H,3'aH}-trioxo-2,3,3'a,4',6',6'a-hexahydrospiro{1H-indole-3,6'-pyrrolo[3,4-c]pyrrole}-1-yl)acetamide](/img/structure/B299877.png)
N-(4-methylphenyl)-2-(4'-isobutyl-2'-phenyl-1',3'{2'H,3'aH}-trioxo-2,3,3'a,4',6',6'a-hexahydrospiro{1H-indole-3,6'-pyrrolo[3,4-c]pyrrole}-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2-[1-(2-methylpropyl)-2’,4,6-trioxo-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[1-(2-methylpropyl)-2’,4,6-trioxo-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]acetamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-methylphenyl)-2-[1-(2-methylpropyl)-2’,4,6-trioxo-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Could be used in the production of advanced materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of N-(4-methylphenyl)-2-[1-(2-methylpropyl)-2’,4,6-trioxo-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure may contribute to its stability and specificity in binding to these targets.
類似化合物との比較
Similar compounds include other spirocyclic molecules with comparable structures and properties. These compounds may share similar synthetic routes and applications but differ in their specific functional groups or substituents. Examples of similar compounds include spiroindolones and spirooxindoles, which are known for their biological activity and use in drug development.
By comparing N-(4-methylphenyl)-2-[1-(2-methylpropyl)-2’,4,6-trioxo-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]acetamide with these similar compounds, researchers can identify its unique features and potential advantages in various applications.
特性
分子式 |
C32H32N4O4 |
|---|---|
分子量 |
536.6 g/mol |
IUPAC名 |
N-(4-methylphenyl)-2-[1-(2-methylpropyl)-2//',4,6-trioxo-5-phenylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-1//'-yl]acetamide |
InChI |
InChI=1S/C32H32N4O4/c1-19(2)17-24-27-28(30(39)36(29(27)38)22-9-5-4-6-10-22)32(34-24)23-11-7-8-12-25(23)35(31(32)40)18-26(37)33-21-15-13-20(3)14-16-21/h4-16,19,24,27-28,34H,17-18H2,1-3H3,(H,33,37) |
InChIキー |
RHPXSPCRSBATBH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)C5C(C(N4)CC(C)C)C(=O)N(C5=O)C6=CC=CC=C6 |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)C5C(C(N4)CC(C)C)C(=O)N(C5=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-{[(2-furylmethyl)amino]carbonyl}-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299794.png)
![1-[1,1'-biphenyl]-4-yl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B299796.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide](/img/structure/B299798.png)


![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B299806.png)

![1-(2,5-Dimethoxyphenyl)-2-({5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B299810.png)
![Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B299811.png)

![N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299815.png)

![2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-ONE](/img/structure/B299819.png)
![3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B299820.png)
